molecular formula C28H24Cl2N4O2 B4301913 N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE

N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE

Cat. No.: B4301913
M. Wt: 519.4 g/mol
InChI Key: ZFDMFMBPUFDHAE-UHFFFAOYSA-N
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Description

N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups and two phenyl groups attached to an ethanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide typically involves the reaction of 4-chlorobenzophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~2~-bis[(4-chlorophenyl)methyl]ethanedihydrazide
  • N’~1~,N’~2~-bis[(phenyl)methyl]ethanedihydrazide
  • N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]methanedihydrazide

Uniqueness

N’~1~,N’~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide is unique due to the presence of both 4-chlorophenyl and phenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-N',2-N'-bis[(4-chlorophenyl)-phenylmethyl]ethanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Cl2N4O2/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)31-33-27(35)28(36)34-32-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18,25-26,31-32H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDMFMBPUFDHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NNC(=O)C(=O)NNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE
Reactant of Route 2
N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE
Reactant of Route 3
N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE
Reactant of Route 4
N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE
Reactant of Route 5
N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'1N'2-BIS[(4-CHLOROPHENYL)(PHENYL)METHYL]ETHANEDIHYDRAZIDE

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